N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide
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Description
The compound “N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide” is a complex organic molecule. It contains an indane moiety (a bicyclic compound consisting of a benzene ring fused to a cyclopentane), a pyrrolidinone group (a five-membered lactam), and a benzamide moiety .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of the indane moiety, the lactam ring of the pyrrolidinone, and the amide linkage connecting these two parts. The ethylbenzamide group would likely contribute to the overall polarity and potential for hydrogen bonding of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide group, the lactam ring, and the aromatic indane moiety. The amide could undergo hydrolysis, the lactam ring could be opened under acidic or basic conditions, and the indane could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide and lactam groups could enhance its solubility in polar solvents, while the indane and benzamide moieties could contribute to its lipophilicity .Safety and Hazards
Future Directions
The study of this compound could provide valuable insights into the properties and potential applications of molecules containing indane, pyrrolidinone, and benzamide moieties. Future research could explore its synthesis, reactivity, physical and chemical properties, and potential biological activity .
properties
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-2-15-7-5-6-10-20(15)22(26)23-18-13-21(25)24(14-18)19-11-16-8-3-4-9-17(16)12-19/h3-10,18-19H,2,11-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIZBANFKABLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3CC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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